KRAS G12D inhibitor 9

KRAS G12D SOS1 inhibitor Nucleotide exchange assay

Procure KRAS G12D inhibitor 9 (CAS 2648551-39-5), the exact Compound 20 from WO2021108683A1, for reproducible SOS1–KRAS interaction studies. This covalent, quinazoline-based inhibitor targets the switch-II pocket with IC50 20 nM against KRAS G12D and 3.4‑fold selectivity over G12V. Use as a defined reference for SAR exploration, washout experiments, and target‑occupancy assays comparing irreversible binding kinetics versus non‑covalent comparators. Independent validation of cellular activity is advised.

Molecular Formula C33H43N7O2
Molecular Weight 569.7 g/mol
Cat. No. B12419470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 9
Molecular FormulaC33H43N7O2
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C
InChIInChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1
InChIKeyBYHDIQXMLFJXAX-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12D inhibitor 9 – CAS 2648551-39-5 Covalent KRAS G12D Inhibitor Overview


KRAS G12D inhibitor 9 (CAS: 2648551-39-5) is a small-molecule covalent inhibitor targeting the oncogenic KRAS G12D mutant, disclosed as Compound 20 in patent WO2021108683A1 [1]. It belongs to the quinazoline-based chemotype class and acts by covalently modifying the switch-II pocket of KRAS G12D, thereby preventing SOS1-catalyzed nucleotide exchange and downstream MAPK signaling . The compound has a molecular formula of C33H43N7O2 and a molecular weight of 569.74 .

Why KRAS G12D inhibitor 9 Cannot Be Substituted with Other In-Class Inhibitors


KRAS G12D inhibitors exhibit profound structural and mechanistic heterogeneity despite sharing a nominal target. Non-covalent inhibitors (e.g., MRTX1133) exploit ionic interactions with the mutant aspartate residue, while covalent inhibitors like KRAS G12D inhibitor 9 employ an electrophilic warhead to form an irreversible adduct [1]. These divergent binding modes yield distinct selectivity profiles, residence times, and resistance liabilities. Furthermore, compounds within the same patent family (e.g., KRAS G12D inhibitor 6, compound 112) show variations in potency against SOS1-G12D and SOS1-G12V . Substituting one KRAS G12D inhibitor for another without empirical validation risks confounding experimental outcomes, particularly in studies of covalent engagement, isoform selectivity, or in vivo efficacy.

Quantitative Differentiation Evidence: KRAS G12D inhibitor 9 vs. Comparators


Biochemical Potency: SOS1-Mediated Nucleotide Exchange Inhibition (SOS1-G12D IC50)

KRAS G12D inhibitor 9 inhibits SOS1-catalyzed nucleotide exchange on KRAS G12D with an IC50 of 20 nM, representing a 3.4-fold selectivity over SOS1-G12V (IC50 = 67 nM) . In contrast, the non-covalent benchmark inhibitor MRTX1133 exhibits sub-nanomolar potency (KD ~0.2 pM, IC50 <2 nM) in biochemical assays [1]. This differential places KRAS G12D inhibitor 9 in a distinct potency tier suitable for studies requiring moderate affinity with covalent engagement.

KRAS G12D SOS1 inhibitor Nucleotide exchange assay

Selectivity Window: G12D vs. G12V Discrimination

KRAS G12D inhibitor 9 displays a 3.4-fold selectivity for SOS1-G12D (IC50 = 20 nM) over SOS1-G12V (IC50 = 67 nM) . This selectivity ratio is modest compared to MRTX1133, which demonstrates >1,000-fold selectivity for KRAS G12D over wild-type KRAS and lacks activity against HRAS/NRAS paralogs [1]. The G12D/G12V discrimination of KRAS G12D inhibitor 9 may reflect the contribution of its covalent warhead to binding, whereas MRTX1133 relies exclusively on non-covalent ionic interactions with D12 [2].

KRAS G12V Mutant selectivity Isoform profiling

Structural Differentiation: Covalent Warhead vs. Non-Covalent Scaffolds

KRAS G12D inhibitor 9 is disclosed as a covalent inhibitor (patent WO2021108683A1) that forms an irreversible adduct with the switch-II pocket of KRAS G12D [1]. In contrast, MRTX1133 is a non-covalent inhibitor that engages the same pocket through ionic interactions with the D12 residue [2]. Covalent inhibitors like KRAS G12D inhibitor 9 offer prolonged target engagement and may circumvent certain resistance mechanisms that arise from impaired non-covalent binding. However, no direct head-to-head washout or residence time data are publicly available for this specific compound.

Covalent inhibitor Irreversible binding Switch-II pocket

Intra-Patent Differentiation: Comparative Potency Within the Same Chemical Series

Within patent WO2021108683A1, multiple compounds are disclosed as KRAS G12D inhibitors. KRAS G12D inhibitor 9 (Compound 20) is structurally distinct from other exemplified compounds such as KRAS G12D inhibitor 6 (Compound 112) and KRAS G12D inhibitor 10 (Compound 34) [1]. While quantitative potency data for all analogs are not publicly available, KRAS G12D inhibitor 9 demonstrates an SOS1-G12D IC50 of 20 nM , whereas KRAS G12D inhibitor 6 is noted as a potent inhibitor without specified numerical values . This intra-patent variability underscores the need for compound-specific validation rather than assuming interchangeability.

Patent WO2021108683A1 SAR analysis Compound series

Limitations in Public Comparative Data: Known Unknowns

Publicly available comparative data for KRAS G12D inhibitor 9 are limited. No head-to-head studies against other KRAS G12D inhibitors have been published. Key missing data include: (1) cellular antiproliferative IC50 values in KRAS G12D-mutant lines (e.g., AGS, AsPC-1); (2) in vivo pharmacokinetic parameters; (3) selectivity profiling against wild-type KRAS, HRAS, NRAS, or other KRAS mutants; (4) residence time or washout kinetics [1]. Users should interpret existing data as preliminary and conduct independent validation for applications beyond biochemical screening.

Data gap Preclinical characterization Research tool

Recommended Scientific Applications for KRAS G12D inhibitor 9


Biochemical Screening for SOS1-G12D Nucleotide Exchange Inhibition

KRAS G12D inhibitor 9 is validated for inhibiting SOS1-catalyzed nucleotide exchange on KRAS G12D (IC50 = 20 nM) and KRAS G12V (IC50 = 67 nM) in biochemical assays . This makes it suitable for primary screens targeting the SOS1-KRAS interaction or for secondary assays assessing covalent engagement of the switch-II pocket.

Selectivity Profiling Between KRAS G12D and G12V Mutants

With a 3.4-fold selectivity window favoring KRAS G12D over G12V, this compound can serve as a tool to interrogate mutant-specific dependencies in isogenic cell line panels or biochemical selectivity assays, provided that users independently validate cellular activity .

Covalent Mechanism-of-Action Studies

As a disclosed covalent inhibitor from patent WO2021108683A1, KRAS G12D inhibitor 9 may be employed in washout experiments or target occupancy studies to compare irreversible binding kinetics against non-covalent comparators like MRTX1133 [1]. Users should confirm covalent adduct formation via mass spectrometry or click-chemistry probes.

Structure-Activity Relationship (SAR) Benchmarking

Within the WO2021108683A1 patent series, KRAS G12D inhibitor 9 (Compound 20) provides a defined reference point for SAR exploration of quinazoline-based covalent KRAS G12D inhibitors. Procurement of this specific compound ensures reproducibility when replicating or extending the disclosed synthetic and biological work [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.